2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide
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Overview
Description
2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE is a complex organic compound that features an indole and thiophene moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE typically involves multi-step organic reactions. One common method includes the acylation of indole derivatives using acyl chlorides or anhydrides in the presence of a base . The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted indole-thiophene compounds .
Scientific Research Applications
2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antimicrobial properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . The thiophene ring may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Thiophene-2-carboxylic acid: Contains the thiophene ring, used in various chemical syntheses.
Uniqueness
2-ETHYL-N-[(1H-INDOL-3-YL)(THIOPHEN-2-YL)METHYL]-N-METHYLBUTANAMIDE is unique due to its combined indole and thiophene structure, which imparts a broad spectrum of biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-ethyl-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbutanamide |
InChI |
InChI=1S/C20H24N2OS/c1-4-14(5-2)20(23)22(3)19(18-11-8-12-24-18)16-13-21-17-10-7-6-9-15(16)17/h6-14,19,21H,4-5H2,1-3H3 |
InChI Key |
LVQDZAKRVNULSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N(C)C(C1=CC=CS1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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